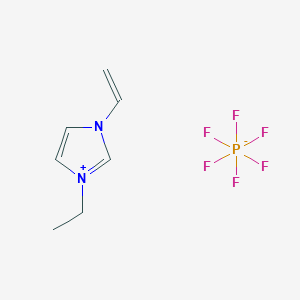
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol, also known as TFAA, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. TFAA is a chiral compound that has a unique chemical structure, which makes it an ideal candidate for various research studies.
Scientific Research Applications
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has been widely used in scientific research due to its unique chemical properties. It is commonly used as a chiral building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is also used as a reagent in organic synthesis, including the synthesis of alcohols, amines, and esters. Additionally, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol can be used as a solvent in various chemical reactions.
Mechanism Of Action
The mechanism of action of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is not well understood. However, it is believed that (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol works by interacting with various enzymes and proteins in the body, which can lead to changes in biochemical processes. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has been shown to have an inhibitory effect on certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has been shown to have various biochemical and physiological effects. In animal studies, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has been shown to have an anesthetic effect, which is believed to be due to its interaction with the nervous system. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has also been shown to have an inhibitory effect on the immune system, which can lead to changes in inflammation and immune response.
Advantages And Limitations For Lab Experiments
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has several advantages for lab experiments, including its unique chemical properties, which make it an ideal candidate for various research studies. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is also readily available and can be synthesized in large quantities. However, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has some limitations, including its high cost and complexity of synthesis. Additionally, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol can be hazardous to handle and requires specialized equipment and expertise.
Future Directions
There are several future directions for (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol research. One area of research is the development of new synthetic methods for (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol, which could lead to more efficient and cost-effective synthesis. Another area of research is the investigation of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol's mechanism of action, which could lead to the development of new drugs and therapies. Additionally, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol could be used in the development of new materials, including polymers and coatings. Overall, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has significant potential for future research and applications in various fields.
Conclusion:
In conclusion, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is a chemical compound that has gained significant attention in scientific research due to its diverse applications. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol's unique chemical properties make it an ideal candidate for various research studies, including pharmaceuticals, agrochemicals, and materials science. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has several advantages for lab experiments, including its availability and unique chemical properties. However, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has some limitations, including its high cost and complexity of synthesis. Future research on (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol could lead to the development of new synthetic methods, drugs, and materials.
Synthesis Methods
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol can be synthesized through a series of chemical reactions, including the reaction of 2,3,3-trimethylbutanal with trifluoroacetic acid in the presence of a catalyst. The resulting product is then purified through a series of steps, including distillation and recrystallization. The synthesis method of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is complex and requires specialized equipment and expertise.
properties
IUPAC Name |
(2R)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O/c1-5(4-11)6(2,3)7(8,9)10/h5,11H,4H2,1-3H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPWRRNBKZAOBY-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2613143.png)
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2613144.png)
![7-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2613146.png)
![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)



![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2613154.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613156.png)


